3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine
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Overview
Description
3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a compound belonging to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, often involves multicomponent reactions and heterocyclization processes. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The thiophene ring system can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness
3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is unique due to its specific substitution pattern and the presence of the butylsulfonyl group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19NO2S2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-butylsulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C12H19NO2S2/c1-2-3-8-17(14,15)11-9-6-4-5-7-10(9)16-12(11)13/h2-8,13H2,1H3 |
InChI Key |
REGHSSRCNWNZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(SC2=C1CCCC2)N |
Origin of Product |
United States |
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